molecular formula C12H17NO2 B4027765 N-(3-ethoxypropyl)benzamide

N-(3-ethoxypropyl)benzamide

Cat. No.: B4027765
M. Wt: 207.27 g/mol
InChI Key: GYFRGPBGRPHDHJ-UHFFFAOYSA-N
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Description

N-(3-ethoxypropyl)benzamide is an organic compound with the molecular formula C12H17NO2. It belongs to the class of benzamides, which are derivatives of benzoic acid. Benzamides are widely used in various industries, including pharmaceuticals, agriculture, and materials science, due to their versatile chemical properties.

Scientific Research Applications

N-(3-ethoxypropyl)benzamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-ethoxypropyl)benzamide can be synthesized through the direct condensation of benzoic acid and 3-ethoxypropylamine. This reaction typically requires a catalyst, such as a Lewis acid, and is often carried out under ultrasonic irradiation to enhance the reaction rate and yield . The reaction conditions generally involve moderate temperatures and the use of solvents like tetrahydrofuran (THF) or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of recyclable catalysts and green chemistry principles, such as solvent-free conditions or the use of eco-friendly solvents, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxypropyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group or the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzamides depending on the reagents used.

Mechanism of Action

The mechanism of action of N-(3-ethoxypropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(3-ethoxypropyl)benzamide: C12H17NO2

    3-ethoxy-N-(3-ethoxypropyl)benzamide: C14H21NO3

    2-amino-N-(3-ethoxypropyl)benzamide: C12H18N2O2

Uniqueness

This compound is unique due to its specific ethoxypropyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific reactivity or stability is required. Compared to other benzamides, it may offer better solubility, reactivity, or biological activity, depending on the context .

Properties

IUPAC Name

N-(3-ethoxypropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-2-15-10-6-9-13-12(14)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFRGPBGRPHDHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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